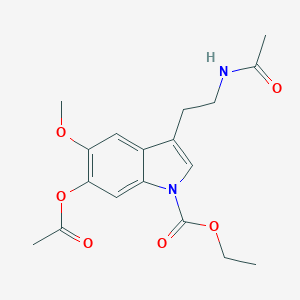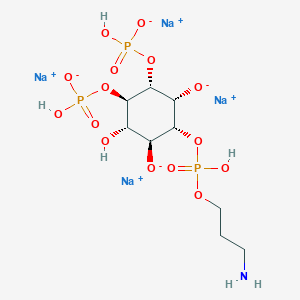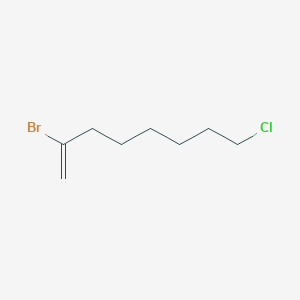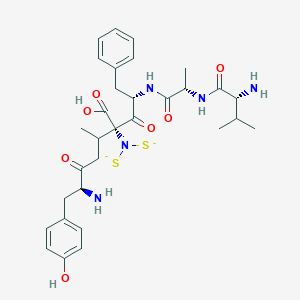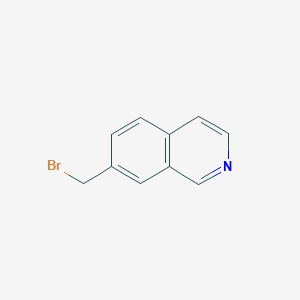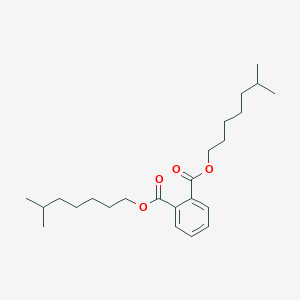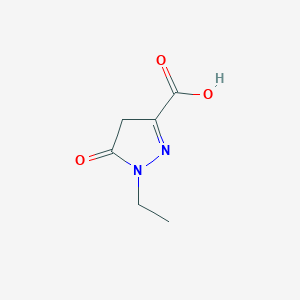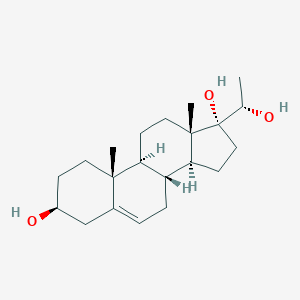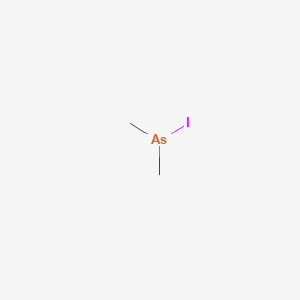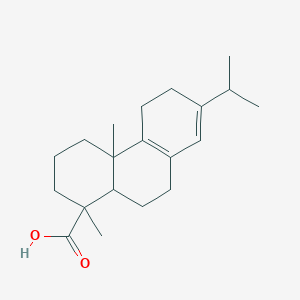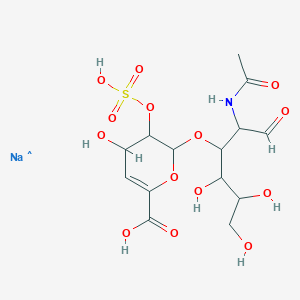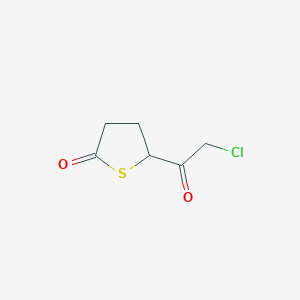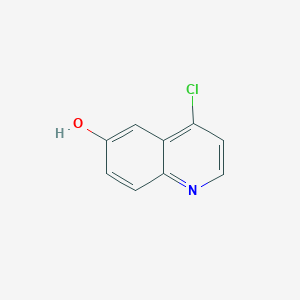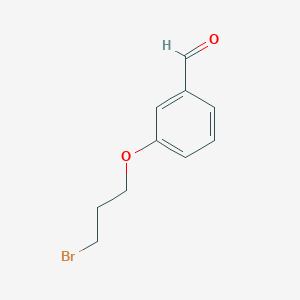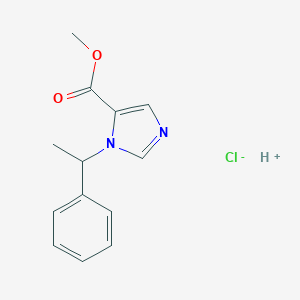
Metomidate hydrochloride
Descripción general
Descripción
Anesthetic Efficacy and Physiological Impact of Metomidate Hydrochloride
Description and Efficacy Metomidate hydrochloride is an anesthetic agent used in various aquatic species, including channel catfish Ictalurus punctatus and cod Gadus morhua. It has been shown to have desirable anesthetic properties at certain concentrations and to maintain baseline cortisol levels during anesthesia, suggesting a reduced physiological disturbance in fish during handling procedures . In channel catfish, a concentration of 6 ppm was found to be effective, with no mortalities observed at 8 ppm or less, while in cod, an effective concentration was 5 mg/L .
Synthesis Analysis The synthesis of metomidate analogs, such as carbon-11-labeled metomidate for PET imaging, involves the reaction of the appropriate 11C-labeled alkyl iodide with the tetrabutylammonium salt of the carboxylic acid derivative . This process has been used to create tracers for visualizing the adrenal cortex and its tumors, indicating the versatility of metomidate derivatives in medical imaging .
Molecular Structure Analysis Metomidate hydrochloride is an imidazole-based, nonbarbiturate hypnotic drug. Its molecular structure allows it to act as a sedative and anesthetic agent in various species . The structure of metomidate and its analogs, such as etomidate, is crucial for their interaction with biological targets, such as the γ-aminobutyric acid type A (GABA_A) receptors .
Chemical Reactions Analysis Metomidate hydrochloride's interaction with biological systems has been studied, particularly its binding to adrenal cortex tissues and tumors, and its ability to block cortisol production . The binding specificity and inhibition by other compounds, such as etomidate and ketoconazole, have been evaluated, demonstrating its potential for targeted medical applications .
Physical and Chemical Properties Analysis The physical and chemical properties of metomidate hydrochloride, such as solubility and stability, make it suitable for use as an anesthetic in aquatic environments and as a shipping additive for ornamental fishes . Its rapid action and water solubility are advantageous for such applications. However, its use in amphibians like leopard frogs has been found to be unsuitable due to prolonged recovery times .
Case Studies and Applications
Ornamental Fish Shipping Metomidate hydrochloride has been investigated as a shipping additive for ornamental fishes to reduce stress and improve survival rates. In convict cichlids, a dose of 1.0 mg/L reduced mortality and increased the percentage of saleable fish, while no effect was detected in black mollies at any concentration tested . This suggests species-specific responses to metomidate hydrochloride.
Stress Response in Channel Catfish The cortisol stress response in channel catfish was analyzed by anesthetization with metomidate hydrochloride and tricaine methanesulfonate (MS-222). Metomidate hydrochloride was found to maintain consistent cortisol concentrations during a 10-min confinement stress, whereas MS-222 and nonanesthetized fish showed significantly higher cortisol levels .
Euthanasia of Ornamental Fishes Metomidate hydrochloride has been tested as a euthanasia agent for various ornamental fish species. While some species were successfully euthanized at lower concentrations, others required higher doses, and a few were refractory to even high concentrations of metomidate hydrochloride . This indicates the need for further research to fine-tune dosing regimens for different species.
Sedation During Transport The effects of metomidate hydrochloride sedation on blood glucose levels and marketability of transported threespot gourami were studied. The sedation did not prevent an increase in blood glucose levels nor improve marketability at the concentrations tested, suggesting caution in its use for this species .
Aplicaciones Científicas De Investigación
Anesthetic Efficacy in Aquatic Species
Metomidate hydrochloride has been evaluated for its anesthetic properties in various aquatic species. For example, it was tested as an anesthetic agent in leopard frogs (Rana pipiens) but found unsuitable as a sole anesthetic due to prolonged recovery times and inconsistency in achieving surgical anesthesia across subjects (Doss et al., 2014). In contrast, its efficacy and potential cortisol-blocking properties were explored in channel catfish (Ictalurus punctatus), showing that metomidate can reduce physiological disturbances and stress during handling and research procedures, with better outcomes compared to other anesthetics (Small, 2003).
Euthanasia Applications
Research into the use of metomidate for euthanasia of ornamental fish species suggests that it can be effective at higher concentrations, offering a humane option for ending the life of aquarium fishes. The study highlighted that different species and sizes might require varying concentrations for effective euthanasia (Yanong, 2021).
Behavioral and Physiological Responses in Zebrafish
A conditioned place avoidance study in zebrafish (Danio rerio) suggested that metomidate hydrochloride, along with clove oil, caused less aversion compared to tricaine methanesulfonate (TMS), indicating a potential for being a more humane euthanasia or anesthetic agent for this species (Wong et al., 2014).
Transportation Stress in Aquatic Animals
Studies on the sedation of aquatic animals during transportation reveal mixed results regarding the effectiveness of metomidate in reducing stress markers such as cortisol and improving marketability. For instance, its use in threespot gourami (Trichogaster trichopterus) did not significantly inhibit stress-induced elevations in blood glucose nor did it improve marketability, suggesting caution in its application for this purpose (Crosby et al., 2012). Conversely, metomidate showed promise as a shipping additive for convict cichlids (Cichlasoma nigrofasciatum), improving survival rates and the condition of fish upon arrival, indicating species-specific responses (Kilgore et al., 2009).
Medical Imaging Applications
Metomidate labeled with carbon-11 ([11C]metomidate) has been used in positron emission tomography (PET) imaging for the detection of adrenocortical cancer, showcasing its ability to target specific enzyme activities associated with this type of cancer. This application underlines metomidate's potential beyond anesthesia, contributing to diagnostic imaging in oncology (Mitterhauser et al., 2006).
Safety And Hazards
Metomidate hydrochloride is toxic if swallowed or inhaled . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Propiedades
IUPAC Name |
methyl 3-(1-phenylethyl)imidazole-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2.ClH/c1-10(11-6-4-3-5-7-11)15-9-14-8-12(15)13(16)17-2;/h3-10H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEDTZKNEKPBGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C=NC=C2C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045707 | |
| Record name | Metomidate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Metomidate hydrochloride | |
CAS RN |
36557-22-9, 2852-42-8, 35944-74-2 | |
| Record name | 1H-Imidazole-5-carboxylic acid, 1-(1-phenylethyl)-, methyl ester, hydrochloride (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36557-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazole-5-carboxylic acid, 1-(alpha-methylbenzyl)-, methyl ester, hydrochloride, DL- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002852428 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hypnodil hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035944742 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metomidate hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168403 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Metomidate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Metomidate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.260 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METOMIDATE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SKV88232PJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



